N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline

Crystallography Molecular Conformation Push-Pull Chromophores

N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (CAS 2604-08-2), also known as 4-dimethylamino-β-nitrostyrene (DANS), is a donor-acceptor push-pull chromophore in the nitrostyrene class. It consists of a dimethylaniline donor group conjugated to a nitroethenyl acceptor group via a styryl π-bridge.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 2604-08-2
Cat. No. B1298144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline
CAS2604-08-2
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C10H12N2O2/c1-11(2)10-5-3-9(4-6-10)7-8-12(13)14/h3-8H,1-2H3/b8-7+
InChIKeyRIXCESCQOUSSJX-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (CAS 2604-08-2) as a Research Chromophore


N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (CAS 2604-08-2), also known as 4-dimethylamino-β-nitrostyrene (DANS), is a donor-acceptor push-pull chromophore in the nitrostyrene class. It consists of a dimethylaniline donor group conjugated to a nitroethenyl acceptor group via a styryl π-bridge [1]. This molecular architecture confers distinct photophysical and structural properties that differentiate it from simpler nitroaniline analogs and substituted derivatives. Its value in research procurement lies in its defined and quantifiable behavior as a model system for studying solvent-dependent excited-state dynamics, intramolecular charge transfer, and structure-property relationships in organic optoelectronics.

Why a General Nitrostyrene or Nitroaniline Cannot Replace N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline in Specialized Research


In-class compounds such as 4-nitro-N,N-dimethylaniline (DMNA) or 4-dimethylamino-β-ethyl-β-nitrostyrene (DAENS) cannot be freely interchanged with DANS. Their electronic, structural, and dynamic properties diverge significantly due to differences in conjugation length and steric bulk. Unlike DMNA, the extended π-conjugation in DANS through the styryl linker fundamentally alters its excited-state relaxation pathways, including the rate of twisted intramolecular charge transfer (TICT) and intersystem crossing (ISC) efficiency [1]. Compared to the ethyl-substituted analog DAENS, DANS exhibits a near-planar molecular geometry essential for maximal conjugation, whereas the ethyl group in DAENS forces a torsion angle of -21.9° out of the benzene plane, compromising planarity and, consequently, the push-pull effect [2]. These distinctions underscore that performance or behavior cannot be extrapolated across the class, necessitating a targeted procurement approach based on specific, verified data.

Quantitative Differentiation Guide for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (DANS) Against Analogs


Structural Planarity vs. 4-Dimethylamino-β-ethyl-β-nitrostyrene (DAENS)

The molecular planarity of DANS, which is critical for maximizing π-conjugation and the push-pull effect, is quantifiably distinct from its ethyl-substituted analog, DAENS. Single-crystal X-ray diffraction data at 100 K reveals DANS is almost planar, whereas DAENS is not [1]. This structural difference directly impacts the degree of conjugation and the resulting dipole moment.

Crystallography Molecular Conformation Push-Pull Chromophores

Conjugation-Induced Bond Length Shortening vs. DAENS

The extent of π-conjugation in DANS is directly measurable by the shortening of specific bonds adjacent to the benzene ring, a hallmark of quinoidal character. Comparative crystallographic data shows that this effect is present in DANS but is less pronounced in the non-planar analog DAENS, where the ethyl substituent disrupts planarity [1].

Structural Chemistry Conjugation Quinoidal Character

Slower TICT Relaxation vs. Less Conjugated para-Dialkylamino Nitrobenzene Derivatives

The excited-state dynamics of DANS are quantifiably different from simpler, less conjugated nitrobenzene derivatives. A comparative study revealed that the additional π-conjugation in DANS stabilizes the planar intramolecular charge transfer (ICT) state, resulting in a slower twisted intramolecular charge transfer (TICT) relaxation rate compared to para-dialkylamino nitrobenzene derivatives like 4-nitro-N,N-dimethylaniline (DMNA) [1].

Ultrafast Spectroscopy Excited-State Dynamics Intramolecular Charge Transfer

Primary Application Scenarios for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline Based on Verified Evidence


Fundamental Research on Solvent-Dependent Excited-State Dynamics

DANS serves as a model push-pull chromophore for investigating solvent polarity effects on excited-state deactivation pathways, including TICT and ISC. Its well-documented and slower relaxation rates compared to simpler analogs make it an ideal system for ultrafast spectroscopic studies [1].

Crystallographic Benchmark for Quinoidal Character in Conjugated Systems

The high-resolution crystal structure of DANS at 100 K provides a benchmark dataset for studying the relationship between molecular planarity, bond length alternation, and quinoidal character in donor-acceptor stilbene derivatives [2]. It is a standard for structural comparison in crystallography.

Development of Structure-Property Relationships for NLO Chromophores

The defined and near-planar structure of DANS, coupled with its known electronic properties, makes it a crucial reference compound for developing quantitative structure-property relationships (QSPR) aimed at designing and optimizing novel organic materials for nonlinear optical (NLO) applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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